molecular formula C11H21N3 B1462495 1,3-di-tert-butyl-1H-pyrazol-5-amine CAS No. 787552-38-9

1,3-di-tert-butyl-1H-pyrazol-5-amine

Cat. No. B1462495
CAS RN: 787552-38-9
M. Wt: 195.3 g/mol
InChI Key: CQCGLMBJVRDWGL-UHFFFAOYSA-N
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Description

1,3-di-tert-butyl-1H-pyrazol-5-amine is a chemical compound with the CAS Number: 787552-38-9 . It has a molecular weight of 195.31 and its IUPAC name is 1,3-ditert-butyl-1H-pyrazol-5-amine . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of 1,3-di-tert-butyl-1H-pyrazol-5-amine is C11H21N3 . Its average mass is 195.305 Da and its monoisotopic mass is 195.173553 Da .


Physical And Chemical Properties Analysis

1,3-di-tert-butyl-1H-pyrazol-5-amine is a powder that is stored at room temperature . It has a melting point of 67-69 degrees Celsius .

Scientific Research Applications

Organic Synthesis

1,3-di-tert-butyl-1H-pyrazol-5-amine: is a valuable compound in organic synthesis. Its robust framework makes it an excellent candidate for constructing more complex molecules. It can act as a building block for synthesizing various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals .

Ligand for Catalysis

This compound serves as a ligand in catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. The presence of the pyrazole ring and amine group allows it to bind to metals, facilitating the amination of aryl halides, including aryl chlorides .

Material Science

In material science, 1,3-di-tert-butyl-1H-pyrazol-5-amine can be used to modify the surface properties of materials. Its bulky tert-butyl groups can provide steric hindrance, which is beneficial in creating polymers with specific characteristics, such as increased thermal stability or unique optical properties .

Pharmaceutical Research

The pyrazole moiety is a common feature in many drug molecules. Therefore, 1,3-di-tert-butyl-1H-pyrazol-5-amine could be utilized in the design and synthesis of new pharmacologically active compounds. Its structure can be incorporated into molecules targeting various biological pathways .

Agrochemical Development

Similar to its applications in pharmaceutical research, this compound’s structural features make it a potential precursor in developing new agrochemicals. Its robustness and reactivity could lead to the creation of novel pesticides or herbicides .

Energetic Materials

Although not directly mentioned for 1,3-di-tert-butyl-1H-pyrazol-5-amine , related pyrazole derivatives have been explored for their use in energetic materials. By extension, this compound could be investigated for its potential in this field, particularly in the design of new propellants or explosives .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 1,3-di-tert-butyl-1H-pyrazol-5-amine are not available from the search results, pyrazole compounds are a topic of ongoing research in organic and medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

2,5-ditert-butylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-10(2,3)8-7-9(12)14(13-8)11(4,5)6/h7H,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCGLMBJVRDWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655959
Record name 1,3-Di-tert-butyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-di-tert-butyl-1H-pyrazol-5-amine

CAS RN

787552-38-9
Record name 1,3-Di-tert-butyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-di-tert-butyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of pivaloylacetonitrile (300 mg, 2 mmol, 1.0 equiv), triethylamine (1.16 mL, 8.3 mmol, 3.2 equiv), and tert-butylhydrazine hydrochloride (1.03 g, 8.3 mmol, 3.2 equiv) in 10 mL of ethanol was heated at 100° C. in a sealed tube. After 4 days, the reaction mixture was cooled to ambient temperature and concentrated in vacuo. The residue was purified via automated flash chromatography (40 g SiO2, ethyl acetate to 20% methanol in ethyl acetate) to afford the product as an off-white solid (123 mg, 20%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
20%

Synthesis routes and methods II

Procedure details

A mixture of 12.5 g of 4,4-dimethyl-3-oxopentanenitrile, 25 g of tert-butylhydrazine hydrochloride, and 27.6 g of potassium carbonate in 400 mL of ethanol was refluxed for 24 h. The mixture was cooled to 25° C. and then it was filtered. The solvent was evaporated from the filtrate and the residue was partitioned between ethyl acetate and distilled water. The organic phase washed with brine and dried (MgSO4). The solvent was evaporated at reduced pressure and the residue was dissolved in a small volume of ether. The mixture was diluted with an equal volume of hexanes and then the volume of the solution was reduced by one half by evaporation at reduced pressure. The white solid which precipitated was collected by filtration to give 8.7 g of 5-Amino-1,3-di(tert-butyl)pyrazole 17. 1H-NMR (CDCl3): δ 5.43 (s, 1H), 1.62 (s, 9H), 1.25 (s, 9H).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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